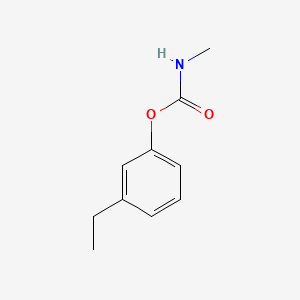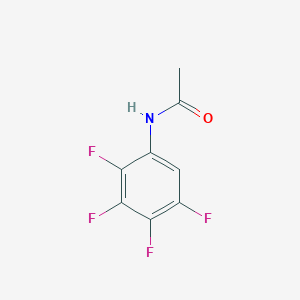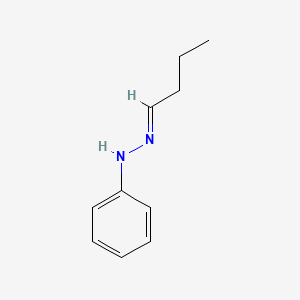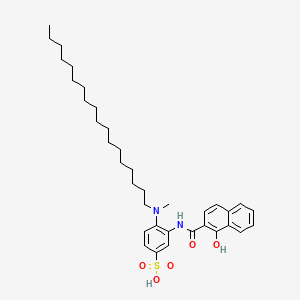
Silane, (diphenylmethoxy)triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (diphenylmethoxy)triphenyl-, is an organosilicon compound characterized by the presence of a silicon atom bonded to three phenyl groups and one diphenylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (diphenylmethoxy)triphenyl-, typically involves the reaction of triphenylchlorosilane with diphenylmethanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(C6H5)3SiCl+(C6H5)2CHOH→(C6H5)3SiOCH(C6H5)2+HCl
Industrial Production Methods
In industrial settings, the production of Silane, (diphenylmethoxy)triphenyl-, may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (diphenylmethoxy)triphenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane to its corresponding hydrosilane.
Substitution: The diphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Hydrosilane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Silane, (diphenylmethoxy)triphenyl-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of silicon-based pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as silicone resins and coatings.
Mecanismo De Acción
The mechanism by which Silane, (diphenylmethoxy)triphenyl-, exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. The pathways involved in these interactions include:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Siloxane Formation: Formation of silicon-oxygen-silicon linkages.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsilane: Similar structure but lacks the diphenylmethoxy group.
Diphenylsilane: Contains two phenyl groups and one hydrogen atom bonded to silicon.
Phenylsilane: Contains one phenyl group and three hydrogen atoms bonded to silicon.
Uniqueness
Silane, (diphenylmethoxy)triphenyl-, is unique due to the presence of the diphenylmethoxy group, which imparts distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable in specific applications where tailored reactivity and stability are required.
Propiedades
Número CAS |
18857-43-7 |
|---|---|
Fórmula molecular |
C31H26OSi |
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
benzhydryloxy(triphenyl)silane |
InChI |
InChI=1S/C31H26OSi/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32-33(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25,31H |
Clave InChI |
RUPYNOSVAGABKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11941240.png)
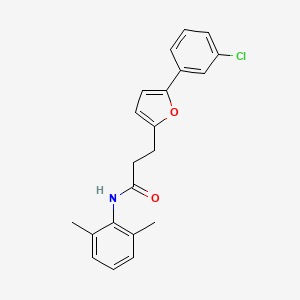
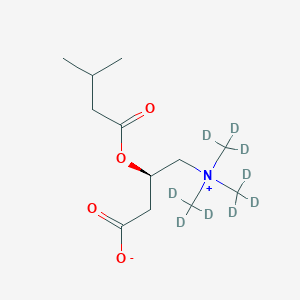
![7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11941262.png)
